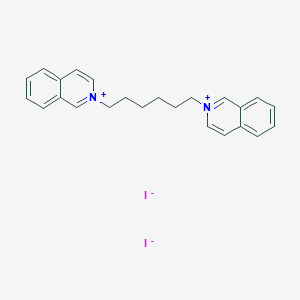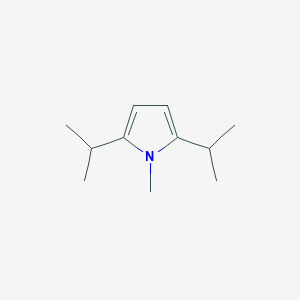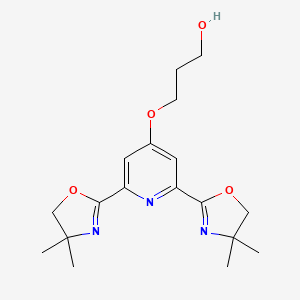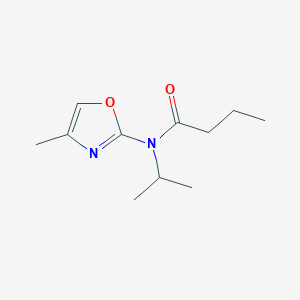![molecular formula C15H22O2 B12883703 2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one CAS No. 89225-10-5](/img/structure/B12883703.png)
2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a 5-propylfuran-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and furan derivatives. Cyclohexanone is a versatile intermediate in organic synthesis, while furan derivatives are known for their applications in pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone can be achieved through several synthetic routes. One common method involves the condensation of 5-propylfuran-2-carbaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone typically involves large-scale batch or continuous processes. The starting materials, 5-propylfuran-2-carbaldehyde and cyclohexanone, are mixed in a reactor with a suitable base catalyst. The reaction mixture is heated to the required temperature, and the product is isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the cyclohexanone moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(5-methylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-ethylfuran-2-yl)ethyl)cyclohexanone
- 2-(1-(5-butylfuran-2-yl)ethyl)cyclohexanone
Uniqueness
2-(1-(5-propylfuran-2-yl)ethyl)cyclohexanone is unique due to the presence of the propyl group on the furan ring, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
89225-10-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-[1-(5-propylfuran-2-yl)ethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-3-6-12-9-10-15(17-12)11(2)13-7-4-5-8-14(13)16/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
KIYRWJVQEQEDTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(O1)C(C)C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)




![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)






